

Application Notes and Protocols for Using Tween 20 in Mammalian Cell Lysis

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Compound of Interest

Compound Name: Tween 20

Cat. No.: B1663874

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These application notes provide detailed information and protocols for the use of **Tween 20**, a non-ionic detergent, for the gentle lysis of mammalian cells. This method is particularly suitable for applications where the preservation of protein structure and function is critical.

Introduction

Tween 20 (Polysorbate 20) is a mild, non-ionic detergent commonly employed in biochemical applications to permeabilize or lyse mammalian cells.^[1] Its non-denaturing properties make it an ideal choice for the extraction of proteins intended for downstream assays that require native protein conformation and activity, such as enzyme-linked immunosorbent assays (ELISAs), immunoprecipitation, and various enzymatic assays.^[1] Unlike harsher detergents like Sodium Dodecyl Sulfate (SDS), **Tween 20** disrupts the cell membrane by creating pores, allowing for the release of cytoplasmic contents without significantly denaturing proteins or disrupting protein-protein interactions.^{[1][2]}

Mechanism of Action

Tween 20 is an amphipathic molecule with a hydrophilic head and a hydrophobic tail. This structure allows it to integrate into the lipid bilayer of the cell membrane. This integration disrupts the membrane's integrity, leading to the formation of pores and eventual cell lysis. The process is gentle enough to preserve the native structure of most proteins.^{[1][2]} Studies on lipid vesicles have shown that **Tween 20** can induce structural remodeling, including

permeabilization and swelling, even at concentrations below its critical micelle concentration, highlighting its efficiency at disrupting membrane structures.[3]

Data Presentation: Comparison of Lysis Reagents

The choice of detergent can significantly impact the yield and activity of the extracted proteins. Below is a comparative summary of **Tween 20** with other commonly used lysis reagents.

Table 1: Total Protein Yield with Various Detergents

Detergent/Lysis Buffer	Cell Type	Total Protein Yield (% of Control)	Reference
IGEPAL® CA-630 (Control)	CHO-S	100%	[4][5]
Tween 20 (as part of a mix)	Not Directly Quantified	Expected to be lower than strong detergents	[2]
TERGITOL™ 15-S-9	CHO-S	~108%	[4][5]
TERGITOL™ 15-S-7	CHO-S	~88%	[4][5]
ECOSURF™ EH-9	CHO-S	~103%	[4][5]
RIPA Buffer	Breast Cancer Tissue	Higher than CytoBuster™	[6]
CytoBuster™	Breast Cancer Tissue	Lower than RIPA Buffer	[6]

Note: Direct quantitative comparison of total protein yield using **Tween 20** alone versus other detergents from a single study on mammalian cells is limited in the searched literature. The data from the TERGITOL™ study provides a reference for the performance of other non-ionic detergents relative to a standard control.

Table 2: Expected Impact of Detergents on Protein Activity

Detergent	Type	Denaturing Potential	Expected Impact on Protein Activity
Tween 20	Non-ionic	Non-denaturing	High preservation of activity
Triton X-100	Non-ionic	Non-denaturing	High preservation of activity
RIPA Buffer	Mixed (ionic & non-ionic)	Mildly denaturing	May reduce activity of sensitive enzymes
SDS	Anionic	Strongly denaturing	Complete loss of activity for most proteins

Experimental Protocols

Protocol 1: General Mammalian Cell Lysis using Tween 20 for Protein Extraction

This protocol is suitable for preparing cell lysates for various downstream applications where protein activity is important.

Materials:

- Phosphate-Buffered Saline (PBS), ice-cold
- **Tween 20** Lysis Buffer (see recipe below)
- Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
- Phosphatase Inhibitor Cocktail (optional, for phosphorylation studies)
- Cell scraper
- Microcentrifuge tubes, pre-chilled
- Refrigerated microcentrifuge

Tween 20 Lysis Buffer Recipe (100 mL):

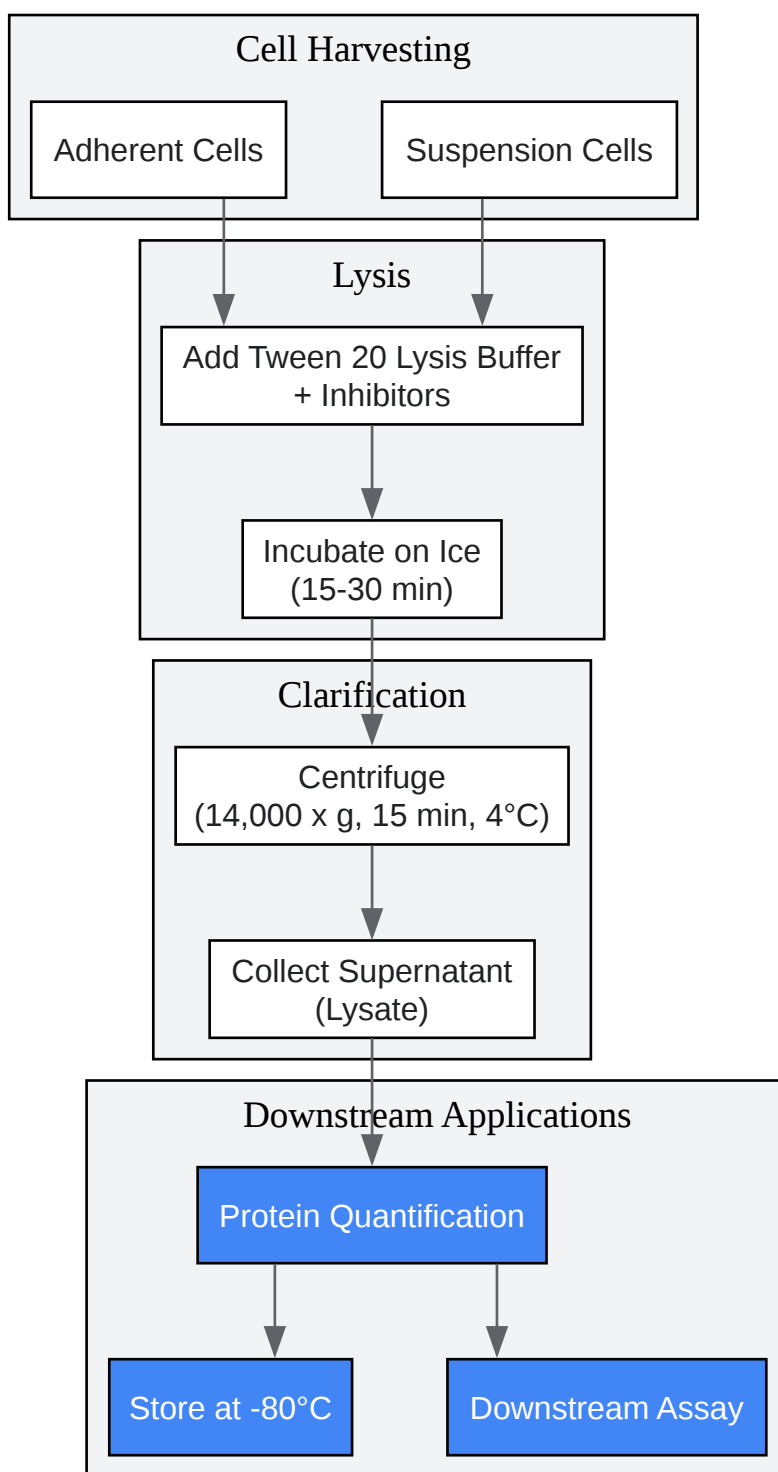
Component	Final Concentration	Amount
Tris-HCl, pH 7.4	50 mM	5 mL of 1 M stock
NaCl	150 mM	3 mL of 5 M stock
EDTA	1 mM	0.2 mL of 0.5 M stock
Tween 20	0.1% - 0.5% (v/v)	0.1 mL - 0.5 mL
Nuclease-free water	to 100 mL	

Store at 4°C. Immediately before use, add protease and phosphatase inhibitors.

Procedure:

- Cell Culture: Grow mammalian cells to the desired confluency in appropriate culture vessels.
- Harvesting (Adherent Cells):
 - Aspirate the culture medium.
 - Wash the cells once with ice-cold PBS.
 - Aspirate the PBS completely.
 - Add an appropriate volume of ice-cold **Tween 20** Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).
 - Using a cell scraper, gently scrape the cells into the lysis buffer.
 - Transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Harvesting (Suspension Cells):
 - Transfer the cell suspension to a centrifuge tube.
 - Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

- Aspirate the supernatant.
- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Aspirate the PBS and resuspend the cell pellet in an appropriate volume of ice-cold **Tween 20** Lysis Buffer.
- Lysis:
 - Incubate the cell lysate on ice for 15-30 minutes with occasional gentle vortexing.
- Clarification:
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collection:
 - Carefully transfer the supernatant (the cell lysate) to a new pre-chilled microcentrifuge tube.
- Quantification:
 - Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
- Storage:
 - Use the lysate immediately for downstream applications or store at -80°C for long-term use.





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